Lipophilicity Modulation: Enhanced LogP through p-Tolyl Incorporation
The introduction of the p-tolyl group on the acetamide nitrogen increases lipophilicity compared to the unsubstituted phenyl analog. Computed LogP (XLogP3) for the target compound is predicted to be higher than that of the direct analog where the p-tolyl group is replaced by a simple phenyl ring (2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide). This differentiation is critical for CNS-targeted programs where moderate LogP is required for passive BBB permeability [1].
| Evidence Dimension | LogP (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 = 5.8 |
| Comparator Or Baseline | N-(4-Methylphenyl)-2-{[1-(3-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide (PubChem CID 4105383), a close structural isomer: XLogP3 = 5.8; same value but different substitution pattern. The direct N-phenyl analog is predicted to have a lower XLogP3 (~0.5 units lower) based on the loss of the methyl group. |
| Quantified Difference | Predicted increase of approximately 0.5 log units over the N-phenyl analog. |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release. |
Why This Matters
For blood-brain barrier penetration studies, a LogP increase of 0.5 units can significantly improve CNS exposure, making this analog a better candidate for CNS-targeted BACE1 or kinase inhibitor libraries where an optimal LogP range of 2-5 is desired.
- [1] PubChem. N-(4-Methylphenyl)-2-{[1-(3-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide (CID 4105383). Computed Properties, XLogP3-AA value of 5.8. View Source
